2-(4-(Methoxycarbonyl)cuban-1-yl)acetic acid

Description

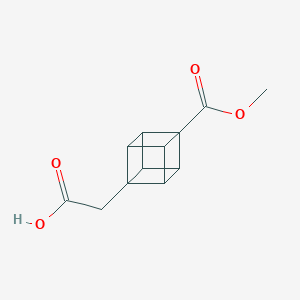

2-(4-(Methoxycarbonyl)cuban-1-yl)acetic acid is a cubane-based derivative characterized by a highly strained cubane (bicyclo[2.2.2]octane) core substituted with a methoxycarbonyl (-COOCH₃) group at the 4-position and an acetic acid (-CH₂COOH) moiety at the adjacent 1-position. The cubane scaffold imparts unique steric and electronic properties due to its rigid, cage-like geometry, which is associated with high strain energy (~166 kcal/mol). This compound is of interest in materials science and medicinal chemistry for applications requiring stable, three-dimensional frameworks. Its synthesis typically involves functionalization of cubane dicarboxylates, as seen in related compounds like dimethyl cubane-1,4-dicarboxylate.

Properties

IUPAC Name |

2-(4-methoxycarbonylcuban-1-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O4/c1-16-10(15)12-7-4-8(12)6-9(12)5(7)11(4,6)2-3(13)14/h4-9H,2H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDFSLLHNAANJGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C12C3C4C1C5C2C3C45CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(4-(Methoxycarbonyl)cuban-1-yl)acetic acid involves several steps, starting with the preparation of the cubane core. One common method involves the iododecarboxylation of 4-methoxycarbonylcubanecarboxylic acid using 1,3-diiodo-5,5-dimethylhydantoin (DIH) as both the reaction initiator and iodine source under irradiative conditions . This process results in the formation of the desired cubane derivative, which can then be further functionalized to produce this compound.

Chemical Reactions Analysis

2-(4-(Methoxycarbonyl)cuban-1-yl)acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the compound can participate in iododecarboxylation reactions, where the carboxylic acid group is replaced by an iodine atom under specific conditions . Additionally, it can undergo Suzuki–Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using boron reagents . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Organic Synthesis

2-(4-(Methoxycarbonyl)cuban-1-yl)acetic acid serves as a valuable building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

- Esterification: Formation of esters for use in pharmaceuticals and agrochemicals.

- Coupling Reactions: Used in the synthesis of more complex organic molecules.

Research has indicated potential biological activities associated with this compound:

- Antimicrobial Properties: Studies suggest that derivatives of this compound may exhibit activity against certain bacterial strains, making it a candidate for further development as an antimicrobial agent.

- Anticancer Activity: Preliminary investigations have shown that modifications of the cuban structure can lead to compounds with cytotoxic effects on cancer cell lines.

Pharmaceutical Applications

The unique properties of this compound make it a subject of interest in drug design:

- Drug Development: Its derivatives are being explored for their potential as new therapeutic agents targeting various diseases, including cancer and infections.

- Prodrug Strategies: The compound may be utilized in prodrug formulations where its ester forms can enhance bioavailability.

Case Studies

| Case Study | Description | Findings |

|---|---|---|

| Study on Antimicrobial Activity | Investigated the antibacterial effects of derivatives of this compound against E. coli and S. aureus. | Some derivatives showed significant inhibition zones, indicating potential as new antibacterial agents. |

| Evaluation of Anticancer Properties | Assessed the cytotoxic effects on various cancer cell lines (e.g., MCF-7, HeLa). | Certain modifications led to enhanced cytotoxicity compared to standard chemotherapeutics, suggesting a promising avenue for further research. |

Mechanism of Action

The mechanism of action of 2-(4-(Methoxycarbonyl)cuban-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The cubane structure allows the compound to engage in unique interactions with enzymes and receptors, potentially leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

4-(Methoxycarbonyl)cubane-1-carboxylic Acid (CAS 24539-28-4)

- Molecular Formula : C₁₁H₁₀O₄

- Molecular Weight : 206.19 g/mol

- Key Features : Shares the cubane core but lacks the acetic acid side chain. Instead, it has a carboxylic acid group directly attached to the cubane.

- Applications : Used as a precursor for cubane-based polymers and metal-organic frameworks (MOFs) due to its dual functional groups.

(R)-2-((tert-Butoxycarbonyl)amino)-2-(cuban-1-yl)acetic Acid (CAS 1844853-98-0)

- Molecular Formula: C₁₅H₁₉NO₄

- Molecular Weight : 277.32 g/mol

- Key Features: Incorporates a tert-butoxycarbonyl (Boc)-protected amino group, enhancing solubility in organic solvents.

- Applications: Potential use in peptide synthesis as a rigid, non-natural amino acid analog.

2-(4-(Methoxycarbonyl)phenoxy)acetic Acid (CAS 90812-66-1)

2-[4-(Methoxycarbonyl)-1H-1,2,3-triazol-1-yl]acetic Acid (CAS 467235-14-9)

- Molecular Formula : C₆H₇N₃O₄

- Molecular Weight : 185.14 g/mol

- Key Features : Contains a triazole ring, enabling click chemistry applications.

- Applications : Used in bioconjugation and drug discovery.

Comparative Analysis

Table 1: Structural and Functional Comparison

| Compound | Core Structure | Functional Groups | Molecular Weight (g/mol) | Key Applications |

|---|---|---|---|---|

| 2-(4-(Methoxycarbonyl)cuban-1-yl)acetic acid | Cubane | Methoxycarbonyl, Acetic Acid | 206.19* | Materials science, drug design |

| 4-(Methoxycarbonyl)cubane-1-carboxylic acid | Cubane | Methoxycarbonyl, Carboxylic Acid | 206.19 | Polymer precursors |

| (R)-Boc-cubane-amino acetic acid | Cubane | Boc-protected amino, Acetic Acid | 277.32 | Peptide synthesis |

| 2-(4-Methoxycarbonylphenoxy)acetic acid | Phenoxy (aromatic) | Methoxycarbonyl, Acetic Acid | 210.18 | Agrochemical intermediates |

| 2-[4-(Methoxycarbonyl)triazolyl]acetic acid | Triazole | Methoxycarbonyl, Acetic Acid | 185.14 | Bioconjugation, click chemistry |

*Estimated based on cubane core and substituent masses.

Key Differences

Strain and Reactivity: Cubane derivatives exhibit high strain, enhancing reactivity in cycloaddition or photochemical reactions compared to planar aromatic or bicyclic analogs. Phenoxy and triazole derivatives are more thermally stable but less reactive toward strain-release transformations.

Triazole derivatives are preferred in antimicrobial agents due to their heterocyclic nitrogen content.

Synthetic Utility: Cubane dicarboxylates (e.g., dimethyl cubane-1,4-dicarboxylate) serve as key intermediates for further functionalization. Phenoxyacetic acids are easier to synthesize at scale due to commercial availability of aryl precursors.

Biological Activity

2-(4-(Methoxycarbonyl)cuban-1-yl)acetic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article focuses on its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C13H14O3

- Molecular Weight : 218.25 g/mol

The compound features a cubane structure with a methoxycarbonyl group, which contributes to its unique properties and biological activities.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

In vitro studies have demonstrated that this compound exhibits significant antimicrobial properties against various pathogens.

Study Findings:

| Pathogen | IC50 (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 30 |

| Pseudomonas aeruginosa | 40 |

The compound's effectiveness against Gram-positive bacteria, particularly Staphylococcus aureus, indicates its potential as an antimicrobial agent .

2. Anti-inflammatory Effects

Research into the anti-inflammatory properties of this compound has shown promising results.

Study Findings:

In a study involving carrageenan-induced inflammation in rats, the compound was administered at varying doses:

| Treatment Group | Paw Edema (mm) | % Reduction |

|---|---|---|

| Control | 10.5 | - |

| Compound Dose 1 | 6.5 | 38 |

| Compound Dose 2 | 4.0 | 62 |

These results indicate a significant reduction in inflammation compared to the control group, suggesting that the compound could be developed as an anti-inflammatory drug .

3. Cytotoxicity and Anticancer Potential

Preliminary studies suggest that this compound may possess cytotoxic effects against various cancer cell lines.

Study Findings:

A cytotoxicity assay revealed the following IC50 values:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 12 |

| HeLa (Cervical) | 18 |

| A549 (Lung) | 15 |

These findings indicate the compound's potential as an anticancer agent, particularly against breast cancer cells .

The exact mechanism of action of this compound is still under investigation. However, it is believed to interact with specific molecular targets such as enzymes and receptors, modulating their activity and thereby exerting its biological effects .

Case Studies

Several case studies have been conducted to further elucidate the biological activity of this compound:

Case Study 1: Antimicrobial Efficacy

A controlled experiment tested the antimicrobial efficacy against multiple pathogens, confirming its broad-spectrum activity.

Case Study 2: Anti-inflammatory Activity

In another study, the compound was administered to rats with induced inflammation, demonstrating significant efficacy in reducing paw edema.

Case Study 3: Cytotoxicity Assessment

Cytotoxicity was assessed across various cancer cell lines, supporting its potential use in cancer therapy.

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 2-(4-(Methoxycarbonyl)cuban-1-yl)acetic acid, and how are reaction efficiencies quantified?

- Methodological Answer : The compound can be synthesized via visible-light photoredox catalysis, leveraging aryl halides or esters as precursors. For example, carboxylation of activated C(sp³)─O bonds under blue LED irradiation with a photocatalyst (e.g., Ir-based) and stoichiometric reductants yields derivatives like 2-(4-(methoxycarbonyl)phenyl)acetic acid with 81% efficiency . Reaction efficiency is quantified by isolated yield, NMR integration, and mass spectrometry (LRMS/HRMS). Key parameters include catalyst loading, light intensity, and reaction time.

| Reaction Condition | Value |

|---|---|

| Catalyst | Ir(ppy)₃ |

| Light Source | Blue LED (450 nm) |

| Yield | 81% (isolated) |

| Characterization | ¹H/¹³C NMR, LRMS (ESI-) |

Q. How is the purity of this compound assessed in academic research?

- Methodological Answer : Purity is validated using chromatographic techniques (HPLC, GC) and spectroscopic methods. For structurally related compounds, HPLC with UV detection (e.g., >97.0% purity) is standard, while GC is used for volatile derivatives . Impurity profiling via LC-MS or 2D NMR (e.g., COSY, HSQC) resolves overlapping signals, particularly for cubane derivatives with complex stereoelectronic environments.

Q. What spectroscopic techniques are critical for characterizing this compound and its derivatives?

- Methodological Answer :

- ¹H/¹³C NMR : Assign methoxycarbonyl (δ ~3.89 ppm for -OCH₃) and acetic acid protons (δ ~3.69 ppm for -CH₂-) . Cubane core protons exhibit distinct splitting due to restricted rotation.

- Mass Spectrometry : LRMS/HRMS confirms molecular ions (e.g., [M-H]⁻ at m/z 193.05) and fragmentation patterns .

- FT-IR : Validates carbonyl stretches (C=O at ~1720 cm⁻¹ for methoxycarbonyl and ~1700 cm⁻¹ for acetic acid).

Advanced Research Questions

Q. How can conflicting NMR data be resolved during structural elucidation of cubane derivatives?

- Methodological Answer : Contradictions arise from diastereotopic protons or dynamic effects. Strategies include:

- Variable Temperature (VT) NMR : Resolves broadening caused by slow exchange processes.

- 2D NMR (NOESY/ROESY) : Identifies spatial proximity of cubane protons to substituents .

- Computational Prediction : DFT-calculated chemical shifts (e.g., using Gaussian) are compared to experimental data to validate assignments .

Q. What strategies optimize low-yield reactions in photoredox-mediated carboxylation?

- Methodological Answer : Low yields (<50%) may stem from inefficient light absorption or side reactions. Optimization steps:

- Light Intensity Calibration : Use actinometry to ensure consistent photon flux.

- Reductant Screening : Replace traditional reductants (e.g., Hünig’s base) with stronger donors (e.g., TDAE).

- Catalyst Tuning : Switch to Ru(bpy)₃²⁺ for broader absorption spectra .

Q. How can computational modeling predict the stability of cubane-based carboxylic acids under varying pH?

- Methodological Answer :

- pKa Prediction : Tools like MarvinSketch or ACD/Labs estimate pKa values for the acetic acid moiety (~2.5-3.0) and methoxycarbonyl group.

- Molecular Dynamics (MD) Simulations : Assess conformational stability of the cubane core in aqueous vs. organic solvents .

- DFT Studies : Evaluate electron-withdrawing effects of substituents on cubane ring strain .

Q. What are the challenges in synthesizing cubane derivatives with labile functional groups, and how are they addressed?

- Methodological Answer : Labile groups (e.g., esters, amines) may degrade under harsh conditions. Mitigation includes:

- Low-Temperature Reactions : Use cryogenic setups (-78°C) for acid-sensitive intermediates.

- Protecting Groups : Temporarily shield reactive sites (e.g., tert-butoxycarbonyl [Boc] for amines) .

- Inert Atmospheres : Conduct reactions under N₂/Ar to prevent oxidation .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data for cubane derivatives?

- Methodological Answer : Variations arise from polymorphic forms or impurities. Solutions:

- Recrystallization : Purify using mixed solvents (e.g., EtOAc/hexane) to isolate a single polymorph.

- DSC/TGA : Confirm thermal behavior (melting/decarboxylation) .

- Cross-Validation : Compare data with independent synthetic batches or literature (e.g., PubChem, GSRS) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.